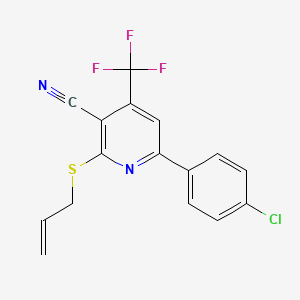![molecular formula C24H21BrN4O3 B11587841 (2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11587841.png)
(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-3-[2-(4-BROMOPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity, and a piperidine moiety, which is often found in pharmacologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(4-BROMOPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the bromophenoxy group: This step involves a nucleophilic substitution reaction where a bromophenol derivative reacts with the pyrido[1,2-a]pyrimidine intermediate.
Attachment of the piperidine moiety: This is typically done through an amide coupling reaction using piperidine and a suitable coupling reagent like EDCI or DCC.
Formation of the prop-2-enenitrile group: This final step involves a condensation reaction to introduce the nitrile functionality.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrido[1,2-a]pyrimidine core.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine under appropriate conditions.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the nitrile group can produce a primary amine.
Substitution: Substitution of the bromophenoxy group can lead to various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
The biological activity of the pyrido[1,2-a]pyrimidine core makes this compound a candidate for drug discovery and development. It can be screened for potential therapeutic effects against various diseases.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the piperidine moiety suggests potential activity in the central nervous system.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (2E)-3-[2-(4-BROMOPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE is likely related to its interaction with specific molecular targets. The pyrido[1,2-a]pyrimidine core can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding or other interactions.
類似化合物との比較
Similar Compounds
- (2E)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE
- (2E)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE
Uniqueness
The presence of the bromophenoxy group in (2E)-3-[2-(4-BROMOPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE distinguishes it from its chlorinated and fluorinated analogs. This substitution can influence the compound’s reactivity, biological activity, and physicochemical properties, making it unique among similar compounds.
特性
分子式 |
C24H21BrN4O3 |
|---|---|
分子量 |
493.4 g/mol |
IUPAC名 |
(E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C24H21BrN4O3/c1-16-6-5-13-29-21(16)27-22(32-19-9-7-18(25)8-10-19)20(24(29)31)14-17(15-26)23(30)28-11-3-2-4-12-28/h5-10,13-14H,2-4,11-12H2,1H3/b17-14+ |
InChIキー |
TYQRAUOEEZCTFD-SAPNQHFASA-N |
異性体SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)N3CCCCC3)OC4=CC=C(C=C4)Br |
正規SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)N3CCCCC3)OC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(2-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B11587761.png)
![4,4-dimethyl-13-methylsulfanyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11587766.png)
![2-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-ylidene]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B11587770.png)
![2-(1-Benzylindol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol](/img/structure/B11587778.png)
![2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl acetate](/img/structure/B11587781.png)

![8-ethyl-13-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11587803.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B11587817.png)
![5-Methyl-6-(5-methylfuran-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11587825.png)
![Methyl 2-[(5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-C]pyrimidin-3-YL)sulfanyl]acetate](/img/structure/B11587831.png)
![2-[3-(Dimethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11587835.png)
![6-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one](/img/structure/B11587847.png)
![N-[3-(furan-2-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B11587854.png)
![2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11587857.png)
